

# The Enigmatic Role of 2-Aminooctanedioic Acid in Metabolic Pathways: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Abstract

**2-Aminooctanedioic acid**, also known as  $\alpha$ -aminosuberic acid, is a dicarboxylic amino acid whose role in core metabolic pathways remains largely uncharacterized. Unlike its shorter-chain homolog, 2-amino adipic acid, a well-documented intermediate in lysine metabolism, **2-aminooctanedioic acid** does not feature in canonical metabolic charts. However, emerging research in the field of secondary metabolism, particularly in fungi, has begun to shed light on its biosynthesis and potential biological significance. This technical guide synthesizes the current, albeit limited, state of knowledge regarding the metabolic pathways involving **2-aminooctanedioic acid**, with a focus on its biosynthesis, observed biological contexts, and the significant gaps in our understanding of its degradation and broader metabolic integration.

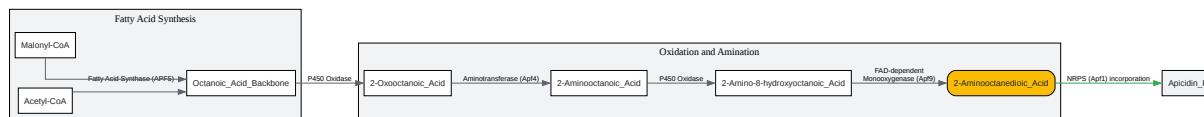
## Biosynthesis of 2-Aminooctanedioic Acid in *Fusarium fujikuroi*

The most detailed insights into the metabolic origins of **2-aminooctanedioic acid** come from studies on the biosynthesis of the cyclic tetrapeptide secondary metabolite, apicidin F, in the fungus *Fusarium fujikuroi*. While not a primary metabolic pathway, this process provides a putative enzymatic route for the synthesis of **2-aminooctanedioic acid**.

The proposed biosynthetic pathway is initiated from primary metabolic precursors and involves a series of enzymatic modifications to generate the non-proteinogenic amino acid.

## Proposed Biosynthetic Pathway

The biosynthesis of **2-aminooctanedioic acid** in *F. fujikuroi* is hypothesized to begin with the synthesis of an octanoic acid backbone by a fatty acid synthase. This backbone then undergoes a series of modifications, including oxidation and amination, to yield **2-aminooctanedioic acid**. The key enzymatic steps are outlined below.



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**Figure 1:** Proposed biosynthetic pathway of **2-aminooctanedioic acid** in *Fusarium fujikuroi*.

## Key Enzymes in the Putative Pathway

The proposed pathway implicates several key enzyme families:

- Fatty Acid Synthase (APF5): Believed to be responsible for the synthesis of the initial octanoic acid backbone from acetyl-CoA and malonyl-CoA.
- P450 Oxidases (Apf7 or Apf8): These enzymes are predicted to catalyze the oxidation of the octanoic acid backbone to 2-oxooctanoic acid and subsequently the oxidation of 2-aminoctanoic acid to 2-amino-8-hydroxyoctanoic acid. The deletion of a related P450 oxidase in *F. semitectum* resulted in the production of an apicidin analogue lacking a keto group, supporting the role of these enzymes in oxidation.[1]

- Aminotransferase (Apf4): This enzyme is predicted to catalyze the transamination of 2-oxooctanoic acid to form 2-aminoctanoic acid.[1]
- FAD-dependent Monooxygenase (Apf9): The final step, the oxidation of 2-amino-8-hydroxyoctanoic acid to **2-aminoctanedioic acid**, is suggested to be catalyzed by this enzyme. This is supported by the observation that deletion of the apf9 gene led to the production of an apicidin analogue with a hydroxyl group instead of the carboxylic acid group.[1]

## Biological Occurrence and Potential Roles

While a dedicated metabolic pathway for **2-aminoctanedioic acid** has not been identified in central metabolism, its presence has been detected in various biological contexts, suggesting potential, yet undefined, roles.

## Upregulation in Bacterial Stress Response

A multi-omics analysis of *Rhodococcus qingshengii* under selenite-induced stress revealed a significant increase in the levels of **2-aminoctanedioic acid**.[2] This upregulation was associated with nitrogen and amino acid metabolism, leading to the hypothesis that this molecule may be involved in protein synthesis and repair mechanisms under conditions of cellular stress.[2]

## Detection in Human Samples

Metabolomic studies have identified **2-aminoctanedioic acid** in human samples. For instance, it was detected in the circulation of infants with abusive head trauma.[3] Its presence in human systems is confirmed, though its origin (endogenous synthesis, gut microbiota, or diet) and metabolic fate are unknown.

## Incorporation into Secondary Metabolites

As detailed in Section 1, **2-aminoctanedioic acid** is a building block for the non-ribosomal peptide, apicidin F, in *Fusarium fujikuroi*.[4] This highlights its role as a precursor for the synthesis of bioactive compounds in some organisms.

## Degradation of 2-Aminoctanedioic Acid

Currently, there is no specific information available in the scientific literature detailing the degradation pathways of **2-aminoctanedioic acid** in any organism. However, based on the catabolism of other dicarboxylic acids and amino acids, a putative degradation pathway can be hypothesized.

Generally, the degradation of amino acids begins with the removal of the  $\alpha$ -amino group via transamination, followed by the oxidation of the carbon skeleton.<sup>[5][6]</sup> For dicarboxylic acids, degradation often proceeds via  $\omega$ -oxidation followed by peroxisomal  $\beta$ -oxidation.<sup>[1][3]</sup>

A plausible, though unconfirmed, degradation route for **2-aminoctanedioic acid** could involve:

- Transamination: Removal of the  $\alpha$ -amino group to form 2-oxoctanedioic acid.
- Oxidative Decarboxylation: Conversion of the  $\alpha$ -keto acid to a shorter-chain dicarboxylic acid.
- $\beta$ -Oxidation: Chain shortening of the resulting dicarboxylic acid from either or both ends.

Further research is required to elucidate the specific enzymes and intermediates involved in the catabolism of **2-aminoctanedioic acid**.

## Data Presentation

Due to the limited research on **2-aminoctanedioic acid**, quantitative data on its metabolic pathways is scarce. The following table summarizes the qualitative findings from the existing literature.

Metabolic Aspect	Organism/System	Key Findings	Citations
Biosynthesis	<i>Fusarium fujikuroi</i>	Proposed pathway from acetyl-CoA and malonyl-CoA involving fatty acid synthesis, oxidation, and amination.	[1][4]
Upregulation	<i>Rhodococcus qingshengii</i>	Increased levels observed under selenite stress, associated with amino acid metabolism.	[2]
Biological Presence	Human circulation	Detected in metabolomics studies of infants with abusive head trauma.	[3]
Incorporation	<i>Fusarium fujikuroi</i>	Serves as a precursor for the secondary metabolite apicidin F.	[4]
Degradation	Not determined	No specific degradation pathway has been identified.	-

## Experimental Protocols

Detailed experimental protocols for the study of **2-aminooctanedioic acid** metabolism are not readily available. However, the methodologies employed in the key cited studies can be summarized as follows:

## Gene Deletion and Metabolite Analysis in *Fusarium fujikuroi*

- Gene Deletion: Targeted deletion of genes in the putative apicidin F biosynthetic cluster (apf genes) was performed using homologous recombination techniques.

- Metabolite Extraction: Fungal cultures were grown in appropriate media, and secondary metabolites were extracted from the culture filtrate and/or mycelium using organic solvents (e.g., ethyl acetate).
- Metabolite Analysis: The extracted metabolites were analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify and compare the metabolic profiles of wild-type and mutant strains. This allowed for the identification of biosynthetic intermediates and the elucidation of the roles of the deleted genes.[\[4\]](#)

## Multi-Omics Analysis in *Rhodococcus qingshengii*

- Culturing and Stress Induction: *R. qingshengii* was cultured in a defined medium, and stress was induced by the addition of selenite.
- Metabolite Extraction: Cellular metabolites were extracted using a suitable solvent system.
- Metabolomics Analysis: The extracted metabolites were analyzed using untargeted metabolomics platforms, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to identify metabolites that were differentially regulated under stress conditions.[\[2\]](#)
- Transcriptomics Analysis: RNA was extracted from the bacterial cells, and RNA sequencing (RNA-Seq) was performed to analyze changes in gene expression in response to selenite stress.[\[2\]](#)

## Conclusion and Future Directions

The study of **2-aminooctanedioic acid** in metabolic pathways is still in its infancy. The proposed biosynthetic pathway in *Fusarium fujikuroi* provides a valuable starting point for understanding how this unusual amino acid is synthesized in nature. However, numerous questions remain unanswered.

Future research should focus on:

- Validation of the Proposed Biosynthetic Pathway: In vitro characterization of the enzymes in the apf cluster is necessary to confirm their substrate specificities and catalytic activities.

- Elucidation of Degradation Pathways: Identifying the enzymes and metabolic routes responsible for the catabolism of **2-aminoctanedioic acid** in various organisms is a critical next step.
- Investigation of its Role in Central Metabolism: Determining whether **2-aminoctanedioic acid** plays a role in the central metabolic pathways of other organisms, including mammals, is of significant interest.
- Quantification in Biological Systems: Developing robust analytical methods to quantify **2-aminoctanedioic acid** in different tissues and biofluids will be essential for understanding its physiological and pathological relevance.

A deeper understanding of the metabolic pathways involving **2-aminoctanedioic acid** could reveal novel enzymatic mechanisms, new bioactive compounds, and potential biomarkers or therapeutic targets for human diseases.

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